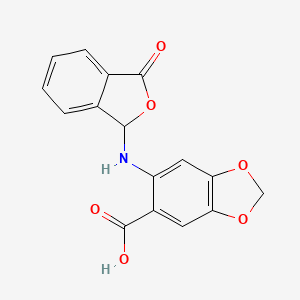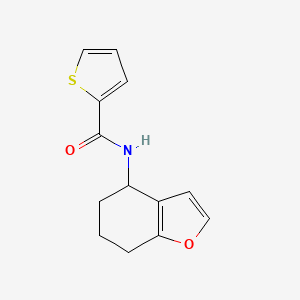
N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide is a synthetic organic compound that combines a tetrahydrobenzofuran moiety with a thiophene carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Tetrahydrobenzofuran Intermediate: The initial step involves the synthesis of the tetrahydrobenzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Carboxamide Formation: The thiophene ring is introduced through a coupling reaction with a suitable thiophene derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Coupling: The final step involves coupling the tetrahydrobenzofuran intermediate with the thiophene carboxamide under controlled conditions, typically using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity in modulating specific biological pathways, making it a candidate for drug development. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it a versatile component in the design of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in therapeutic research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide.
Thiophene-2-carboxamide: Lacks the tetrahydrobenzofuran moiety.
4,5,6,7-Tetrahydrobenzofuran-4-ylamine: Contains the tetrahydrobenzofuran ring but lacks the thiophene carboxamide group.
Uniqueness
N-(4,5,6,7-Tetrahydrobenzofuran-4-yl)thiophene-2-carboxamide is unique due to the combination of the tetrahydrobenzofuran and thiophene carboxamide moieties. This dual functionality allows for diverse chemical reactivity and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its activity in biological systems distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C13H13NO2S |
|---|---|
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c15-13(12-5-2-8-17-12)14-10-3-1-4-11-9(10)6-7-16-11/h2,5-8,10H,1,3-4H2,(H,14,15) |
InChI-Schlüssel |
PKLUOCBPZYTEQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



gold](/img/structure/B12891382.png)
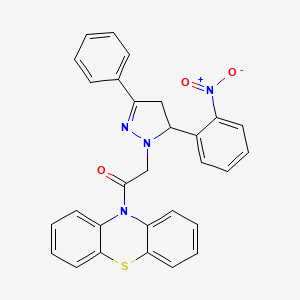
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
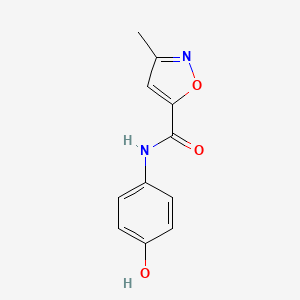

![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
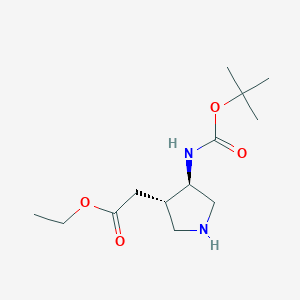
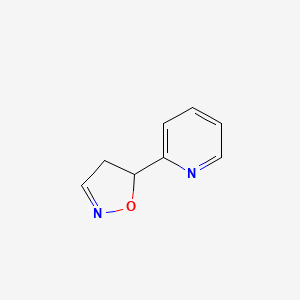
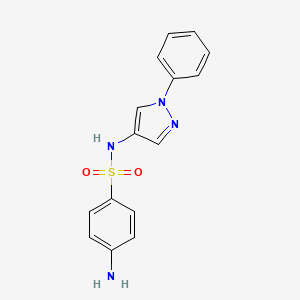
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
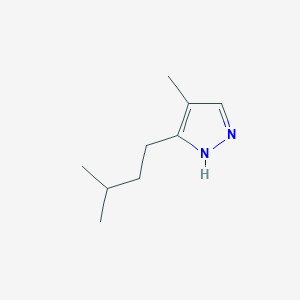
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
